(but-3-yn-2-yl)cyclopentane
Description
(but-3-yn-2-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane ring substituted with a but-3-yn-2-yl group. The substituent consists of a four-carbon chain with a terminal triple bond (C≡C) at the third position, attached to the cyclopentane at the second carbon. While specific data on this compound are scarce in the literature, comparisons with structurally analogous cyclopentane derivatives—such as alkenyl-, alkyl-, and oxygenated-substituted variants—provide insights into its behavior .
Properties
IUPAC Name |
but-3-yn-2-ylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYSZWSQDPOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with but-3-yn-2-yl halides under basic conditions. Another method includes the use of transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of cyclopentyl halides with but-3-yn-2-yl acetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of (but-3-yn-2-yl)cyclopentane typically involves large-scale alkylation reactions using cyclopentane and but-3-yn-2-yl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(but-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(but-3-yn-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (but-3-yn-2-yl)cyclopentane involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new ring structures that can interact with biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparison with Similar Compounds
Comparison with Alkenyl-Substituted Cyclopentanes
Example Compound : 3-Butenylcyclopentane (C₉H₁₆, MW = 124.22 g/mol) .
The triple bond in (but-3-yn-2-yl)cyclopentane likely increases its reactivity compared to alkenyl analogs. For instance, cyclopentene derivatives form resonance-stabilized allyl radicals during combustion, but the presence of an alkyne could promote alternative pathways, such as acetylide formation or enhanced H-abstraction efficiency .
Comparison with Alkyl-Substituted Cyclopentanes
Example Compounds : Methylcyclopentane, Ethylcyclopentane .
Dimethyl-substituted cyclopentanes exhibit reduced biodegradability due to steric constraints, suggesting that (but-3-yn-2-yl)cyclopentane may face similar limitations . Additionally, the alkyne group could exacerbate flammability risks, as cyclopentane itself is highly flammable .
Reactivity in Radical Formation and Combustion
Cyclopentane derivatives predominantly form resonance-stabilized allyl radicals during oxidation. For example:
- Cyclopentane : 70% of its consumption involves H-abstraction to form cyclopentyl radicals, which stabilize as allyl species .
- Cyclopentene : Generates resonance-stabilized radicals more readily than cyclohexene due to ring strain .
The alkyne substituent in (but-3-yn-2-yl)cyclopentane may alter this pathway by introducing propargyl radicals (HC≡C•), which are less stabilized than allyl radicals. This could delay ignition compared to cyclopentene but accelerate decomposition relative to alkyl-substituted analogs.
Biodegradability and Environmental Impact
Cyclopentane and its alkyl derivatives (methyl-, ethyl-) are biodegraded rapidly under sulfate-rich conditions, but bulkier substituents (e.g., dimethyl) slow this process . The alkyne group in (but-3-yn-2-yl)cyclopentane may hinder microbial enzymes, reducing biodegradation rates.
Analytical Differentiation
Compounds like benzocyclopentane and cyclopropylbenzene have overlapping retention indices (RIs) with cyclopentane derivatives, complicating GC-MS identification . The alkyne group in (but-3-yn-2-yl)cyclopentane could provide a distinct IR signature (~3300 cm⁻¹ for C≡C-H stretch), aiding differentiation.
Biological Activity
(but-3-yn-2-yl)cyclopentane, a compound with the molecular formula CH, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
(but-3-yn-2-yl)cyclopentane consists of a cyclopentane ring substituted with a but-3-yn-2-yl group. This unique structure contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that (but-3-yn-2-yl)cyclopentane exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
In addition to its antimicrobial properties, (but-3-yn-2-yl)cyclopentane has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, in vitro assays demonstrated that the compound reduced the viability of several cancer cell lines, including breast and colon cancer cells .
Synthesis Methods
The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods:
- Alkylation Reactions : Cyclopentane can be alkylated with but-3-yn-2-yl halides under basic conditions.
- Transition Metal-Catalyzed Coupling : Employing methods like Sonogashira coupling allows for the reaction of cyclopentyl halides with but-3-yne in the presence of palladium catalysts.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of (but-3-yn-2-yl)cyclopentane against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential for development as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Potential
In vitro studies conducted on various cancer cell lines revealed that (but-3-yn-2-y)cyclopentane significantly inhibited cell growth. The compound showed an IC value of 15 µM against MCF7 breast cancer cells, indicating effective cytotoxicity .
| Cell Line | IC (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of (but-3-yn-2-y)cyclopentane is attributed to its ability to interact with various cellular targets. The alkyne group can participate in cycloaddition reactions, forming new structures that influence biological pathways. Additionally, the compound's redox properties may modulate oxidative stress responses in cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
